Methylnissolin

准备方法

化学反应分析

甲基尼索林会发生多种类型的化学反应,包括:

氧化: 甲基尼索林可以被氧化形成各种氧化产物。

还原: 该化合物可以在特定条件下发生还原反应。

取代: 甲基尼索林可以参与取代反应,其中官能团被其他基团取代。

这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .

科学研究应用

Cytoprotection Against Oxidative Stress

One of the most significant applications of MNG is its role in protecting cells from oxidative stress. Research indicates that MNG activates the Nrf2/HO-1 signaling pathway, which is crucial for cellular defense against oxidative damage. A study demonstrated that MNG pretreatment significantly improved cell viability in human umbilical vein endothelial cells (EA.hy926) exposed to hydrogen peroxide (H2O2), a common inducer of oxidative stress. The protective effects were linked to:

- Increased expression of Nrf2 : MNG enhanced Nrf2 translocation to the nucleus, leading to elevated expression of antioxidant proteins such as HO-1 and NQO1.

- Reduction of intracellular ROS levels : MNG effectively suppressed the generation of reactive oxygen species (ROS) induced by H2O2, thereby mitigating oxidative damage .

Antioxidant Activity

MNG exhibits potent antioxidant properties, making it a valuable compound in combating oxidative stress-related diseases. Its antioxidant activity has been evaluated using various assays, including DPPH radical scavenging and cell-based assays. Key findings include:

- Dose-dependent antioxidant effects : MNG demonstrated significant scavenging activity against free radicals at concentrations between 5 μM and 80 μM.

- Synergistic effects with other compounds : In combination with other herbal extracts, MNG has shown enhanced antioxidant activity, suggesting potential for synergistic formulations in therapeutic applications .

Anti-inflammatory Properties

In addition to its antioxidant capabilities, MNG has been studied for its anti-inflammatory effects. A notable study investigated its impact on obesity-induced inflammatory responses in co-cultures of adipocytes and macrophages. The findings highlighted:

- Inhibition of pro-inflammatory cytokines : MNG reduced the production of interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1), which are key mediators of inflammation.

- Regulation of adipogenesis-related proteins : MNG inhibited the expression of proteins associated with adipogenesis, such as C/EBPα and PPARγ, thereby reducing lipid accumulation in adipocytes .

Potential Therapeutic Mechanisms

The therapeutic potential of MNG extends beyond its antioxidant and anti-inflammatory properties. Research has indicated several mechanisms through which MNG may exert beneficial effects:

- Activation of signaling pathways : MNG's ability to activate the PI3K/Akt pathway further supports its role in enhancing cellular survival and reducing inflammation.

- Neuroprotective effects : Although limited studies exist on MNG's neuroprotective capabilities, its antioxidant properties suggest potential applications in neurodegenerative diseases .

Case Study 1: Protective Effects on Endothelial Cells

A study focused on the cytoprotective effects of MNG on EA.hy926 cells revealed that treatment with MNG prior to exposure to H2O2 significantly decreased cell death rates. The experiment utilized various concentrations of MNG and assessed cell viability through MTT assays. Results indicated a notable increase in cell viability at higher concentrations of MNG.

Case Study 2: Anti-inflammatory Effects in Adipocyte-Macrophage Co-culture

In an investigation into obesity-induced inflammation, researchers co-cultured 3T3-L1 adipocytes with RAW264.7 macrophages and treated them with varying concentrations of MNG. The results demonstrated a significant reduction in inflammatory markers and lipid accumulation compared to control groups.

Summary Table of Findings

作用机制

相似化合物的比较

与其他蝶呤类化合物相比,甲基尼索林因其对 ERK 通路的特异性抑制作用及其细胞保护特性而独一无二 . 类似的化合物包括:

染料木素: 另一种具有抗炎特性的蝶呤类化合物。

生物黄酮A: 一种具有潜在抗癌作用的蝶呤类化合物。

蝶呤: 以其抗氧化特性而闻名。

生物活性

Methylnissolin, also known as Astrapterocarpan, is a compound derived from Astragalus membranaceus, a plant recognized for its medicinal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential applications in treating diseases.

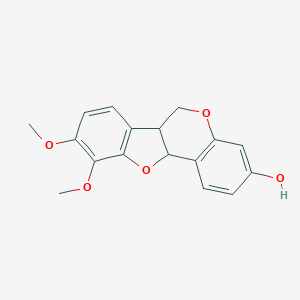

This compound has the chemical structure characterized by its unique benzofuro[3,2-c]-benzopyran framework. Its biological activities are attributed to its ability to modulate various signaling pathways, particularly those involved in cell proliferation and oxidative stress response.

Key Mechanisms

- Inhibition of Cell Proliferation :

- Oxidative Stress Protection :

-

Anti-inflammatory Effects :

- This compound-3-O-β-d-glucopyranoside (MNG), a derivative of this compound, has been shown to inhibit lipid accumulation and reduce inflammatory cytokine production (IL-6 and MCP-1) in co-culture systems of adipocytes and macrophages. This suggests potential applications in managing obesity-related inflammation .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Cytoprotection Against Oxidative Stress :

In a study assessing the protective effects of MNG on endothelial cells, it was found that pretreatment with MNG significantly decreased cell death induced by oxidative stress. The enhancement of Nrf2 and HO-1 was noted as a key mechanism for this protection . -

Obesity-Induced Inflammation :

Another study demonstrated that MNG effectively inhibited lipid accumulation in adipocytes while simultaneously reducing pro-inflammatory cytokine production in macrophages co-cultured with these adipocytes. This dual action highlights its potential therapeutic role in metabolic disorders related to obesity .

Future Directions

The promising biological activities exhibited by this compound suggest several avenues for future research:

- In Vivo Studies : Further investigation into the effects of this compound in animal models could provide insights into its therapeutic potential for diseases such as cardiovascular disorders, diabetes, and cancer.

- Mechanistic Studies : Detailed studies focusing on the molecular mechanisms underlying its protective effects against oxidative stress and inflammation will help clarify its role in cellular health.

- Clinical Applications : Given its anti-inflammatory properties, this compound could be explored as a potential treatment option for chronic inflammatory diseases.

属性

IUPAC Name |

9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-19-13-6-5-10-12-8-21-14-7-9(18)3-4-11(14)15(12)22-16(10)17(13)20-2/h3-7,12,15,18H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVGCLXUTLXAEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73340-41-7 | |

| Record name | Methylnissolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。